Boc-Bpa-OH

描述

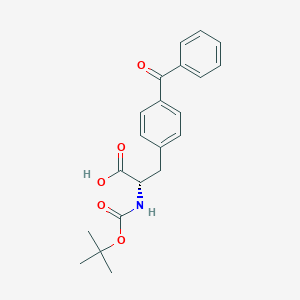

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQJNYPOWPXYIC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426770 | |

| Record name | Boc-4-benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-43-0 | |

| Record name | 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104504-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-4-benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for the Integration of Boc Bpa Oh into Peptidic and Protein Scaffolds

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Boc-Bpa-OH Incorporation

SPPS is a widely used technique for synthesizing peptides, offering advantages in purification and automation. This compound is particularly relevant in Boc-chemistry SPPS.

Optimization of Boc-Chemistry Protocols for Nα-Deprotection and Coupling

Boc-chemistry SPPS utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, which is removed by acidolysis, typically with trifluoroacetic acid (TFA). chempep.combeilstein-journals.org The Boc group was one of the initial protecting groups used in SPPS by Merrifield. chempep.combeilstein-journals.org The deprotection step usually involves treatment with a 50% solution of TFA in dichloromethane (B109758) (DCM) for a specific duration, often preceded by a shorter prewash. chempep.com Scavengers may be added to the TFA/DCM solution, especially when amino acids like Cysteine, Methionine, or Tryptophan are present, to prevent side reactions. chempep.com

Coupling of the Boc-protected amino acid, including this compound, to the growing peptide chain on the resin is a critical step. Various coupling reagents are employed to activate the carboxyl group of the incoming amino acid, facilitating amide bond formation. Standard coupling protocols often involve reagents such as DCC/HOBt, HBTU, or TBTU. chempep.com An excess of the activated amino acid is typically used to drive the reaction to completion and maximize coupling efficiency. google.comiris-biotech.de

Optimization of these protocols for this compound incorporation involves ensuring efficient Nα-deprotection without premature cleavage of the peptide from the resin or damage to the Bpa side chain. The stability of the Boc group to the coupling conditions and the efficiency of coupling the bulky this compound residue are key considerations.

Considerations for Side-Chain Protection and Cleavage in this compound Peptides

In Boc-chemistry SPPS, side-chain functional groups of trifunctional amino acids are typically protected with permanent protecting groups that are stable to the acidic conditions used for Nα-deprotection but are removed during the final cleavage of the peptide from the resin. beilstein-journals.orgresearchgate.net Common side-chain protecting groups in Boc chemistry include benzyl (B1604629) (Bn) and related derivatives, which are cleaved by strong acids like hydrogen fluoride (B91410) (HF). chempep.combeilstein-journals.org

For this compound, the benzoyl group in the side chain generally does not require a specific protecting group during standard Boc-chemistry SPPS because the ketone functionality is relatively stable under the acidic conditions used for Boc removal and final cleavage. However, the final cleavage of the peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups (if other protected amino acids are present) is typically performed using strong acid treatments, such as liquid HF. chempep.com Other acidolytic cleavage cocktails, such as those containing TFA with scavengers like triisopropylsilane (B1312306) (TIPS), can also be used, depending on the resin and the lability of the side-chain protecting groups. google.com The choice of cleavage cocktail must be compatible with the Bpa residue and ensure its integrity.

Data regarding typical side-chain protecting groups in Boc SPPS are available, illustrating the general approach to orthogonal protection strategies (though Bpa's ketone often doesn't need protection). iris-biotech.de

Genetic Encoding and Biosynthetic Incorporation of p-Benzoyl-L-phenylalanine (Bpa)

Beyond chemical synthesis, p-benzoyl-L-phenylalanine (Bpa) can be site-specifically incorporated into proteins within living cells through the expansion of the genetic code. nih.govlabome.compnas.orgnih.govmdpi.com

Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs for Site-Specific Translation

The key to genetic encoding of unnatural amino acids (UAAs) like Bpa lies in the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. nih.govlabome.compnas.orgnih.govmdpi.com An orthogonal pair means that the engineered aaRS exclusively recognizes the UAA (Bpa) and a specific engineered tRNA, and this tRNA is only acylated by the engineered aaRS, not by any of the endogenous aaRSs in the host cell. addgene.org The engineered tRNA is designed to recognize a "blank" codon in the mRNA, typically a nonsense codon like the amber codon (UAG), which normally signals translation termination. nih.govpnas.orgmdpi.comaddgene.org

Engineered aaRSs for Bpa have been developed, often derived from tyrosyl-tRNA synthetases from Methanococcus jannaschii (MjTyrRS) or Escherichia coli (EcTyrRS), through directed evolution or rational design to alter their substrate specificity to recognize Bpa instead of their natural substrate (tyrosine). nih.govpnas.orgnih.govmdpi.comaddgene.org The corresponding orthogonal tRNA is typically a suppressor tRNA that has an anticodon complementary to the chosen nonsense codon (e.g., CUA anticodon for the UAG amber codon). nih.govpnas.orgmdpi.comaddgene.org

When this engineered aaRS/tRNA pair and Bpa are present in the cell, and the target protein gene contains a UAG codon at the desired incorporation site, the engineered tRNA inserts Bpa at that specific position during translation in response to the UAG codon. nih.govpnas.orgmdpi.comaddgene.org

Recombinant Protein Expression Systems for UAA Integration (e.g., E. coli, Mammalian Cells)

Genetic encoding of Bpa has been successfully implemented in various recombinant protein expression systems, including bacterial cells like E. coli and mammalian cells. nih.govlabome.compnas.orgnih.govmdpi.comriken.jp

In E. coli, plasmids encoding the engineered BpaRS/tRNA pair and the target protein gene with a UAG codon are introduced into the cells. nih.govpnas.orgresearchgate.net Bpa is supplied exogenously in the cell culture medium. nih.govpnas.orgaddgene.orgriken.jp The cellular translation machinery then utilizes the engineered components and the supplied Bpa to produce the full-length protein containing Bpa at the specified site. nih.govpnas.orgmdpi.com While this method allows for site-specific incorporation, the efficiency of incorporation can vary depending on the specific protein, the position of the UAG codon (codon context effect), and competition with the endogenous release factor 1 (RF1) which also recognizes the UAG codon. mdpi.comriken.jp Strategies to improve incorporation efficiency in E. coli include using modified E. coli strains where the UAG codon has been reassigned or RF1 activity is reduced. mdpi.comriken.jp

Genetic encoding of Bpa has also been adapted for mammalian cells, although the process can be more challenging due to lower incorporation efficiency compared to E. coli. labome.comriken.jp Similar to bacterial systems, plasmids carrying the engineered aaRS/tRNA pair and the target gene with a UAG codon are introduced into mammalian cells, and Bpa is added to the culture medium. labome.comaddgene.orgriken.jp Engineered systems initially developed in yeast or bacteria have been successfully used in mammalian cells. labome.com

Data on the efficiency of UAA incorporation can vary, but reports indicate successful incorporation of Bpa into various proteins in both E. coli and mammalian systems, enabling subsequent photo-crosslinking studies. nih.govpnas.orgnih.govmdpi.comresearchgate.net

Solution-Phase Synthesis Approaches for this compound Derivatives and Peptidomimetics

While SPPS is dominant for peptide synthesis, solution-phase methods can also be employed for the synthesis of this compound derivatives or peptidomimetics incorporating this compound. Solution-phase synthesis involves carrying out coupling and deprotection reactions in a homogeneous solution, with purification steps (e.g., extraction, chromatography) performed after each reaction or a series of reactions.

This compound can serve as a building block in solution-phase coupling reactions to synthesize small peptides or peptidomimetics. nih.govnih.gov For instance, Boc-protected amino acids can be coupled to other amino acids or modified scaffolds in solution using standard coupling reagents. nih.govnih.gov Solution-phase synthesis might be preferred for the synthesis of short peptides, the preparation of specific building blocks, or when solid-phase approaches are not suitable due to solubility issues or steric hindrance on the resin. researchgate.netuzh.ch Mixed solid-phase and solution-phase strategies can also be employed, where a part of the synthesis is performed on solid support, and subsequent steps involving this compound or its derivatives are completed in solution. nih.govuzh.ch

Peptidomimetics, which are compounds that mimic the structural and functional properties of peptides but often have improved properties like increased stability, can incorporate unnatural amino acids like Bpa through solution-phase or mixed-phase synthesis. nih.govsigmaaldrich.com The incorporation of this compound into peptidomimetic structures allows for the introduction of the photoreactive benzophenone (B1666685) moiety into non-peptide backbones or constrained structures.

Data on specific solution-phase protocols for this compound are often embedded within broader synthetic schemes for complex molecules or libraries. nih.govnih.gov These approaches typically involve standard solution-phase peptide coupling techniques adapted for the specific properties of this compound and the target molecule.

Mechanistic Investigations and Applications of Boc Bpa Oh in Photoaffinity Labeling Pal

Photochemistry of Benzophenone-Mediated Crosslinking: From Diradical to Covalent Adduct

The utility of Boc-Bpa-OH in photoaffinity labeling (PAL) is fundamentally reliant on the photochemical properties of its benzophenone (B1666685) (BP) moiety. wikipedia.org Upon absorption of ultraviolet (UV) light, typically around 350-365 nm, the benzophenone carbonyl group undergoes an n-π* electronic transition from a nonbonding n-orbital of the oxygen to an antibonding π*-orbital of the carbonyl group. nih.govnih.gov This initially forms a short-lived singlet excited state (S1) which rapidly undergoes intersystem crossing to a more stable triplet excited state (T1). bgsu.edu

The triplet benzophenone is a diradical, with radical character on both the carbonyl oxygen and carbon. nih.govgordon.edu This highly reactive triplet state can abstract a hydrogen atom from a nearby C-H bond of an interacting protein or biomolecule. researchgate.netresearchgate.net This hydrogen abstraction event generates two new radical species: a ketyl radical on the benzophenone photoprobe and a carbon-centered radical on the target molecule. gordon.edu These two radicals then rapidly recombine to form a stable, covalent carbon-carbon (C-C) bond, thus crosslinking the this compound probe to its binding partner. rsc.org This process is often referred to as a C,H-insertion reaction. nih.gov

The key steps in the photochemical crosslinking mechanism are summarized below:

Photoexcitation: The benzophenone ground state (S0) absorbs a photon of UV light (~350-365 nm) and is promoted to an excited singlet state (S1).

Intersystem Crossing: The S1 state rapidly converts to a more stable triplet diradical state (T1).

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a C-H bond on a proximal amino acid residue of the target protein.

Radical Recombination: The resulting benzophenone ketyl radical and the protein carbon radical combine to form a stable covalent C-C bond, yielding the photoadduct.

One of the significant advantages of benzophenone-based photoprobes like this compound is their relative stability in aqueous environments and their preference for reacting with C-H bonds, which are abundant in proteins, over water. This characteristic minimizes non-specific labeling that might occur from reactions with the solvent.

Design Principles of Photoaffinity Probes Incorporating this compound

The successful application of this compound in PAL experiments hinges on the thoughtful design of the photoaffinity probe. nih.gov A typical probe consists of three key components: the recognition element (the ligand or pharmacophore that binds to the target), the photoreactive group (in this case, the benzophenone moiety of this compound), and often a reporter tag (like biotin or a fluorescent dye) for detection and enrichment. nih.govscispace.com

Strategic Positioning of this compound within Ligand Structures

The placement of the this compound moiety within the ligand structure is a critical determinant of successful and specific crosslinking. nih.gov The goal is to position the benzophenone group in a way that it does not significantly impair the ligand's binding affinity for its target protein. nih.govnih.gov The benzophenone should be situated in a region of the ligand that, when bound to the target, is in close proximity to the protein surface, thereby facilitating efficient hydrogen abstraction and covalent bond formation upon photoactivation. researchgate.net

Several factors must be considered when determining the optimal position for this compound incorporation:

Structure-Activity Relationship (SAR) Data: Existing SAR data for the ligand can provide insights into which positions are tolerant of modification without compromising binding affinity.

Linker Chemistry: Often, a linker is used to attach this compound to the ligand. The length and chemical nature of this linker can influence the reach and flexibility of the benzophenone group, potentially impacting crosslinking efficiency and specificity. nih.gov

Target Protein Structure: If the three-dimensional structure of the ligand-protein complex is known or can be modeled, this information can be invaluable for rationally designing probes where the benzophenone is oriented towards a specific region of the protein. rsc.org

The following table summarizes key considerations for the strategic placement of this compound:

| Consideration | Rationale | Potential Outcome |

| Minimal Perturbation of Binding | The addition of the this compound group should not disrupt the key interactions required for ligand binding. | Preserves the natural binding mode and affinity of the probe for its intended target. |

| Proximity to Target | The benzophenone moiety must be close enough to the target protein to allow for hydrogen abstraction upon photoactivation. | Efficient and specific crosslinking to the target protein. |

| Solvent Exposure | Placing the probe in a solvent-exposed region of the bound ligand may increase flexibility but could also lead to non-specific labeling. | A balance must be struck between flexibility and specificity. |

Considerations for UV Irradiation Wavelength and Duration

The conditions for UV irradiation are another critical parameter that must be optimized for successful photoaffinity labeling experiments with this compound. nih.gov

Wavelength: Benzophenones are typically activated by UV-A light, with an absorption maximum around 350-365 nm. nih.gov This longer wavelength is advantageous as it is less likely to cause damage to proteins and other biomolecules compared to shorter wavelength UV light (UV-B or UV-C) that is required for other photoreactive groups like aryl azides. nih.govpolymerinnovationblog.com Using a wavelength that is specifically absorbed by the benzophenone minimizes off-target photochemical reactions.

Duration and Intensity: The duration and intensity of UV irradiation must be carefully controlled. Insufficient irradiation may result in low crosslinking yields, while excessive irradiation can lead to protein degradation, non-specific crosslinking, and other photodamage. researchgate.net The optimal irradiation time is typically determined empirically for each experimental system, aiming to maximize the yield of the specific photoadduct while minimizing non-specific labeling and sample degradation. acs.org

The table below outlines the key parameters for UV irradiation:

| Parameter | Recommended Range | Rationale |

| Wavelength | ~350-365 nm | Maximizes excitation of the benzophenone moiety while minimizing potential damage to biological samples. nih.gov |

| Duration | Variable (minutes to hours) | Must be optimized to achieve sufficient crosslinking without causing significant sample degradation. acs.org |

| Intensity | Variable | Higher intensity can reduce irradiation time but may also increase the risk of photodamage. |

Methodologies for Identification and Characterization of Photoadducts

Following successful photocrosslinking, the next critical phase is the identification of the labeled proteins and the specific sites of covalent modification. This is typically a multi-step process involving enrichment of the photoadducts followed by mass spectrometry-based analysis. nih.gov

Affinity Enrichment Techniques (e.g., Streptavidin Capture)

To facilitate the detection and identification of what are often low-abundance photoadducts, an affinity tag is commonly incorporated into the photoaffinity probe. nih.gov Biotin is a very popular choice for this purpose due to its extremely high affinity for streptavidin. nih.govsigmaaldrich.com

The general workflow for affinity enrichment using a biotinylated this compound probe is as follows:

The biotinylated photoaffinity probe is incubated with the biological sample (e.g., cell lysate or purified protein).

The sample is irradiated with UV light to induce photocrosslinking.

The sample is then incubated with streptavidin-coated beads (e.g., magnetic beads or agarose resin). thermofisher.comsigmaaldrich.com

The high-affinity interaction between biotin and streptavidin allows for the selective capture of the biotinylated probe and any covalently attached proteins. sigmaaldrich.combio-world.com

Non-specifically bound proteins are removed through a series of wash steps.

The enriched, crosslinked proteins are then eluted from the beads for subsequent analysis. Elution can be challenging due to the strength of the biotin-streptavidin interaction and often requires denaturing conditions. sigmaaldrich.com

Mass Spectrometry-Based Proteomic Analysis of Crosslinked Peptides and Proteins

Mass spectrometry (MS) is the primary analytical technique used to identify the proteins that have been crosslinked and to map the specific sites of modification. nih.govnih.gov The enriched protein sample is typically digested into smaller peptides using a protease, such as trypsin, before MS analysis. nih.gov

The MS-based workflow involves several key steps:

Enzymatic Digestion: The enriched, crosslinked proteins are digested, resulting in a complex mixture of unmodified peptides and the crosslinked peptide(s) containing the photoaffinity probe.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.gov In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 scan). acs.org

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. nih.gov The identification of a crosslinked peptide is more complex than for a standard linear peptide because it contains the mass of the peptide plus the mass of the remnant of the photoaffinity probe. Specialized software is often used to identify these modified peptides. ebi.ac.ukchemrxiv.org The fragmentation pattern in the MS2 spectrum provides information about the amino acid sequence and can be used to pinpoint the specific residue(s) that are covalently attached to the this compound probe. researchgate.net

This powerful combination of photoaffinity labeling, affinity enrichment, and mass spectrometry allows researchers to identify direct protein-ligand interactions and map the binding sites at the amino acid level within a complex biological system. nih.govnih.gov

Elucidation of Molecular Interactions and Biological Mechanisms Using Boc Bpa Oh

Mapping Ligand-Receptor Binding Sites and Allosteric Modulator Interactions

Photoaffinity labeling using probes containing Bpa residues is a powerful technique for mapping ligand-receptor binding sites. By incorporating Bpa into a ligand, upon UV irradiation, a covalent bond can be formed between the ligand and residues of the receptor that are in close proximity within the binding site oup.comresearchgate.net. This covalent linkage "traps" the interaction, allowing for subsequent identification of the labeled receptor residues through techniques like mass spectrometry nih.govresearchgate.net.

Studies on the secretin receptor have utilized secretin analogs with Bpa incorporated at different positions to map interaction sites. For instance, secretin analogs with Bpa at positions 6, 22, or 26 were used to identify receptor residues that approximate these positions in the bound state oup.com. This approach has helped establish residue-residue approximation constraints between the secretin peptide ligand and its receptor, spanning the pharmacophoric domain of the peptide oup.com.

While the provided searches primarily discuss Bpa in the context of photoaffinity labeling for receptor binding, the principle extends to investigating allosteric modulator interactions. An allosteric modulator binds to a site distinct from the orthosteric ligand-binding site, inducing a conformational change that affects ligand binding or receptor activation core.ac.uk. Incorporating Bpa into an allosteric modulator would allow for the identification of residues in the allosteric site through photo-cross-linking upon UV irradiation.

Research on nuclear receptors, such as the estrogen receptor alpha (ERα), has involved studying the binding of various ligands, including bisphenols, and their impact on coregulator interactions nih.govnih.gov. Molecular dynamics simulations have been used to understand how compounds like Bisphenol A (BPA) bind to the ERα ligand-binding domain, revealing differing energetics and conformations compared to endogenous ligands like estradiol (B170435) nih.govnih.gov. While these studies focus on the binding characteristics of the ligands themselves, the methodology of using modified ligands, such as those incorporating photoactivatable groups like Bpa, is directly applicable to experimentally mapping these complex interaction interfaces.

Probing Enzyme-Substrate and Enzyme-Inhibitor Complexes

Bpa-containing probes are valuable tools for probing the interaction interfaces within enzyme-substrate and enzyme-inhibitor complexes. By incorporating Bpa into a substrate or inhibitor analog, photo-cross-linking can identify residues of the enzyme that are in close contact with the substrate or inhibitor in the bound state nih.govresearchgate.net. This provides insights into the active site architecture and the molecular basis of enzyme-ligand recognition.

Studies on Ras Converting Enzyme (Rce1p), an enzyme involved in processing isoprenylated proteins, have used peptide substrates incorporating Bpa residues to probe its active site nih.gov. By placing Bpa at different positions within the peptide sequence of an established substrate, researchers were able to increase the efficiency of photolabeling and gain structural information about the enzyme-probe complex nih.gov. Enzymatic digestion of the covalent photoadducts followed by LC-MS/MS sequencing enabled the identification of labeled peptide fragments, suggesting contact points between the substrate and the enzyme, including residues outside the minimal recognition sequence nih.gov.

Another application involves studying γ-secretase, a protease involved in the processing of transmembrane proteins like the amyloid precursor protein (APP) oup.combiorxiv.org. Transmembrane mimetic structural probes incorporating Bpa have been designed to trap different stages of γ-secretase-substrate interaction biorxiv.orgnih.gov. These probes, featuring photoactivatable Bpa, allow for the covalent capture of enzyme-substrate intermediates upon UV irradiation, facilitating structural analysis by techniques such as cryo-electron microscopy biorxiv.orgnih.gov. Competition experiments with active-site and exosite-directed photoprobes containing Bpa have been used to verify that these transmembrane mimetics occupy specific binding sites on the enzyme biorxiv.org.

Molecular dynamics simulations have also been employed to study the interaction between enzymes and ligands, such as the interaction between bisphenol AP (BPAP) and pepsin researchgate.net. These simulations, combined with spectroscopic methods, can provide insights into the binding mechanism, identifying key residues involved in hydrogen bonding and hydrophobic interactions that stabilize the enzyme-ligand complex researchgate.net. While these studies may not directly use Boc-Bpa-OH, they highlight the importance of understanding the molecular interactions at the enzyme-ligand interface, a task that photoaffinity labeling with Bpa-containing probes is well-suited for.

Characterization of Protein-Protein Interaction Interfaces

Bpa-mediated photo-cross-linking is a powerful technique for characterizing protein-protein interaction interfaces nih.govresearchgate.netpnas.org. By genetically encoding or chemically incorporating Bpa at specific positions within one protein, UV irradiation can induce covalent bond formation with a interacting protein, effectively mapping the contact residues at the interface nih.govresearchgate.netpnas.org.

This approach has been used for site-specific photoaffinity bioconjugation to create radiolabeled immunoconjugates nih.gov. A Z domain containing Bpa at a specific position (Z(35Bpa)) was used for site-specific photoaffinity labeling of an antibody, huA33 nih.gov. Upon UV irradiation, Z(35Bpa) formed a covalent cross-link with the antibody, demonstrating the utility of Bpa for site-specific protein modification and the study of protein-protein interactions nih.gov.

Cross-linking–mass spectrometry (XL-MS) using photoactivatable cross-linkers like Bpa is a high-throughput method for profiling protein interaction networks and determining interaction interfaces in their native environments pnas.org. By incorporating Bpa into proteins within living cells and inducing cross-linking with UV light, interacting protein pairs and the specific residues involved in the interaction can be identified through mass spectrometry analysis of the cross-linked peptides pnas.org. This technology facilitates in-depth protein-protein interaction mapping and provides insights into the architecture of protein complexes pnas.org.

Analysis of protein-protein interaction interfaces has shown that these interfaces have distinct characteristics in terms of residue composition, sequence entropy, and secondary structure compared to protein cores and non-interface surfaces nih.govresearchgate.netnih.gov. Hydrophobic residues, particularly aromatic residues, are often enriched at interfaces, and interactions like opposite charge pairs and hydrophobic pairs are favored nih.govresearchgate.net. While these studies characterize interfaces generally, Bpa-mediated cross-linking provides a direct experimental method to identify the specific residues involved in a given protein-protein interaction.

Investigating Dynamic Conformational Changes in Biological Macromolecules

The ability of Bpa to capture transient interactions through covalent cross-linking makes it useful for investigating dynamic conformational changes in biological macromolecules. By incorporating Bpa into a protein at a site that undergoes conformational change or interacts with another molecule during a dynamic process, photo-cross-linking at different stages of the process can trap distinct conformations or interaction states.

While direct examples of this compound specifically being used to study dynamic conformational changes were not extensively detailed in the search results, the application of Bpa in photoaffinity labeling is inherently linked to studying dynamic systems. For instance, in studying ligand-receptor interactions, photo-cross-linking can capture the conformation of the receptor when bound to the ligand oup.com. By using probes that mimic different states (e.g., agonist-bound vs. antagonist-bound), researchers can potentially trap and study the distinct receptor conformations associated with these states oup.com.

Studies using molecular dynamics simulations have investigated the conformational changes in proteins upon ligand binding researchgate.netnih.gov. For example, simulations exploring the binding of BPA to nuclear receptors like hERRγ have shown that BPA binding can induce conformational changes in specific helices and loops within the receptor's ligand-binding pocket nih.gov. Similarly, simulations of BPAP interaction with pepsin have revealed alterations in the secondary and tertiary structures of the enzyme upon ligand binding researchgate.net. While these are computational studies, experimental approaches using photoactivatable probes like Bpa could be used to validate these predicted conformational changes by capturing and analyzing the protein structure in different ligand-bound states.

Furthermore, the use of Bpa in transmembrane mimetic probes for γ-secretase aims to trap transition states of enzymatic activity, which are inherently dynamic processes involving conformational rearrangements of both the enzyme and the substrate biorxiv.orgnih.gov. By capturing these transient states, researchers can gain structural insights into the dynamic mechanisms of enzyme action biorxiv.orgnih.gov.

The study of abiotic, sequence-defined polyurethanes interacting with bisphenol A (BPA) also highlights the use of techniques like NMR and molecular dynamics simulations to understand the structural dynamics and diversity of ligand binding sites nih.govchemrxiv.org. While this research focuses on synthetic macromolecules and BPA itself, it underscores the broader interest in understanding how molecular interactions influence the conformation and dynamics of macromolecules, a field where photoaffinity labeling with Bpa could potentially provide experimental validation for computational models.

Contributions of Boc Bpa Oh to Rational Peptide and Peptidomimetic Design

Engineering Peptidomimetics with Enhanced Biopharmaceutical Properties

The incorporation of unnatural amino acids like Boc-Bpa-OH into peptide sequences is a key strategy in the engineering of peptidomimetics aimed at improving their biopharmaceutical profiles. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming some of their inherent limitations, such as susceptibility to enzymatic degradation and poor pharmacokinetic properties. nih.gov

Strategies for Improved Proteolytic Stability and Pharmacokinetic Profiles

Peptides are often rapidly degraded by proteases in biological systems, limiting their therapeutic efficacy and duration of action. The introduction of unnatural amino acids, including those with modified backbones or side chains, is a common approach to enhance proteolytic stability. doi.org, oup.com, mdpi.com While specific data demonstrating the direct impact of this compound incorporation on the proteolytic stability or pharmacokinetic profiles of peptides is not extensively detailed in the provided search results, the general principle of using unnatural amino acids to confer resistance to proteolytic degradation is well-established in peptide and peptidomimetic design. doi.org, oup.com The altered structure introduced by this compound, compared to canonical amino acids, can potentially disrupt the recognition sites for proteases, thereby increasing the peptide's half-life in vivo. doi.org The use of Boc chemistry in solid-phase peptide synthesis, for which this compound is suited, is a standard method for synthesizing peptides and peptidomimetics that can then be evaluated for their biopharmaceutical properties. ,

Modulation of Receptor Selectivity and Agonist/Antagonist Activity

The benzophenone (B1666685) moiety present in the side chain of Bpa (p-benzoyl-L-phenylalanine), the core structure of this compound, is photoactivatable and can be used as a tool to study interactions between peptides and their biological targets, such as receptors and enzymes. ,,,, By incorporating Bpa residues into specific positions within a peptide sequence, photoaffinity labeling experiments can be conducted upon UV irradiation.,,, This process allows for the covalent crosslinking of the peptide to residues in close proximity on the target protein, providing valuable information about binding sites and interaction interfaces.,,

Studies utilizing Bpa-containing peptides in photoaffinity labeling have provided insights into the molecular basis of ligand binding to receptors, such as the secretin receptor and the parathyroid hormone (PTH) receptor.,, This mapping of interaction sites can inform the rational design of peptidomimetics with altered binding affinities and potentially modulated receptor selectivity or activity (agonist/antagonist profiles).,, For example, photoaffinity labeling experiments with Bpa-substituted PTH analogues helped identify interactions between specific peptide positions and the PTH receptor, contributing to the understanding of receptor activation. Similarly, Bpa-containing probes have been used to study the interaction between secretin and its receptor, revealing differential spatial approximations in active and inactive receptor conformations. While this compound itself is a synthetic building block, its utility lies in introducing the Bpa residue into peptides, enabling these detailed interaction studies that are crucial for the rational design of peptidomimetics with desired receptor binding characteristics.

Development of Advanced Therapeutic and Diagnostic Agents

This compound is utilized in the synthesis of bioactive peptides and peptidomimetics with potential applications as advanced therapeutic and diagnostic agents. nih.gov, nih.gov The ability to site-specifically incorporate a photoactivatable residue like Bpa into peptide sequences allows for the development of probes to study protein function and interactions, which can be relevant for both therapeutic and diagnostic development.,

For instance, Bpa-containing peptide analogues have been developed as photoaffinity-labeling probes to study enzymes like Ras Converting Enzyme 1 (Rce1p), which is involved in oncogenic signal transduction. By crosslinking to residues near the enzyme's active site, these probes help in understanding the mechanism of proteolysis and identifying potential targets for therapeutic intervention. The incorporation of Bpa directly into the peptide substrate sequence has been shown to increase labeling efficiency, highlighting its utility in developing effective research tools., The use of this compound in peptide synthesis thus contributes to the creation of these specialized molecules that can serve as valuable tools in the discovery and characterization of potential drug targets and in the development of diagnostic assays. nih.gov, nih.gov,

Utilization in Combinatorial Chemistry and Library Screening for Bioactive Peptides

The availability of unnatural amino acids, including this compound, is fundamental to the creation of diverse peptide and peptidomimetic libraries through combinatorial chemistry. nih.gov, Combinatorial synthesis allows for the rapid generation of a large number of related compounds, which can then be screened for desired biological activities. nih.gov,

The incorporation of unnatural amino acids like this compound increases the chemical diversity of these libraries beyond that achievable with only the 20 canonical amino acids. This expanded diversity can lead to the identification of peptides or peptidomimetics with novel structures, enhanced potency, improved selectivity, and better biopharmaceutical properties. nih.gov While specific examples of combinatorial libraries explicitly utilizing this compound in the provided search results are limited, its role as a building block in peptide synthesis, particularly Boc-based SPPS which is compatible with combinatorial approaches, makes it a valuable component in the generation of libraries for the discovery of bioactive molecules. , nih.gov, Small-molecule combinatorial libraries containing unnatural amino acid residues have demonstrated a significant impact on drug discovery processes, and this compound contributes to the repertoire of building blocks available for such endeavors. nih.gov

Advanced Methodological Considerations and Future Directions in Boc Bpa Oh Research

Minimizing Non-Specific Labeling and Photodegradation Artifacts

While photoaffinity labeling with Bpa offers significant advantages, minimizing non-specific labeling and photodegradation artifacts is crucial for obtaining accurate results. Non-specific labeling can occur when the reactive species generated upon photoactivation reacts with molecules other than the intended target, leading to background noise and misidentification of interacting partners. Photodegradation of the probe or the target molecule during UV irradiation can also compromise experimental outcomes nih.gov.

Strategies to minimize non-specific labeling often involve optimizing the concentration of the photoaffinity probe and the irradiation time. Using the lowest effective concentration of the probe and the shortest irradiation time necessary for sufficient cross-linking can help reduce spurious reactions nih.gov. Additionally, incorporating a negative control, such as a peptide with a non-photoactivatable phenylalanine residue instead of Bpa, can help distinguish specific cross-linking from artifacts . Time-course analysis of irradiation can also help establish optimal conditions and assess the extent of photodegradation over time . Some studies have observed a decrease in labeling over extended irradiation times, which could be attributed to proteolytic degradation or aggregation of membrane material during photolysis nih.gov. Including protease inhibitors and performing procedures on ice post-photolysis can help mitigate proteolytic degradation nih.gov.

The benzophenone (B1666685) group in Bpa is activated by UV irradiation, typically at 365 nm, a wavelength generally considered less damaging to proteins compared to shorter wavelengths nih.gov. However, photodegradation of related compounds like Bisphenol A (BPA) has been studied under various UV wavelengths, including 254 nm and 369 nm, highlighting the potential for light-induced degradation acs.orgnih.gov. Studies on BPA photodegradation have also investigated the role of photosensitizers and catalysts acs.orgnih.govcambridge.orgresearchgate.netpjoes.com. While these studies focus on the environmental degradation of BPA, they underscore the importance of considering light-induced reactions when working with benzophenone-containing compounds like Bpa.

Integration with Bioorthogonal Click Chemistry for Downstream Applications

Integrating photoaffinity labeling with bioorthogonal click chemistry has emerged as a powerful approach for enhancing downstream analysis of labeled proteins. This strategy typically involves incorporating a bifunctional probe that contains both a photoreactive group (like benzophenone from Bpa) and a bioorthogonal handle (such as an alkyne or azide) plos.orgresearchgate.netnih.govcore.ac.uk. After photo-induced cross-linking to the target protein, the bioorthogonal handle allows for selective conjugation with a reporter molecule (e.g., a fluorescent dye, biotin, or an affinity tag) via a click reaction plos.orgnih.govcore.ac.uk.

Click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), are highly selective and efficient reactions that can be performed under mild, biocompatible conditions mdpi.comnih.gov. This allows for the attachment of various tags to the labeled protein without interfering with the biological system or causing significant background plos.orgnih.govcore.ac.uk.

This integrated approach offers several advantages. It enables the visualization of labeled proteins through the attachment of fluorophores plos.orgnih.govcore.ac.uk. It facilitates the enrichment and isolation of labeled proteins using affinity tags like biotin, which can then be captured using streptavidin-coated beads nih.govplos.orgnih.gov. This enrichment step is crucial for the subsequent identification of labeled proteins, often performed using mass spectrometry-based proteomics plos.orgnih.govnih.gov. The use of a single clickable photoaffinity probe with different azide-linked reporter groups expands the utility of PAL for various applications, including target pull-down and fluorescent imaging nih.gov. Bifunctional amino acids carrying both a photo-crosslinker and a click chemistry handle allow for specific labeling of crosslinked proteins and subsequent pull-down for further analysis researchgate.net.

Prospects for In Vivo Photoaffinity Labeling and Translational Research

Extending photoaffinity labeling to in vivo systems presents exciting prospects for studying biomolecular interactions in their native physiological context and holds potential for translational research. While PAL has traditionally been limited to in vitro applications due to the limited penetration of UV light in biological tissues, advancements are being made to overcome this challenge nih.gov.

One approach involves using organisms or model systems where UV light penetration is feasible, such as transparent organisms like Casper zebrafish nih.gov. In vivo PAL in Casper zebrafish has been successfully used to identify protein targets of small molecules, demonstrating the feasibility of this technique for studying drug-protein interactions in a living system nih.gov. This allows for combining the examination of drug-protein binding interactions with neurobehavioral readouts, enhancing the understanding of drug targets, mechanisms of action, and toxicity nih.gov.

The incorporation of unnatural amino acids like Bpa into proteins in living cells and organisms through genetic code expansion techniques is a key enabler for in vivo PAL nih.govresearchgate.netuw.edu.pl. This allows for site-specific introduction of the photoreactive group into proteins of interest nih.govresearchgate.netuw.edu.pl.

Translational research applications of photoaffinity labeling with Bpa or similar photoactivatable amino acids could include identifying targets of potential drug candidates in a physiological setting, studying protein interactions involved in disease pathways, and validating target engagement in vivo. While much of the research involving Bpa and related compounds in a translational context appears to be related to Boron Neutron Capture Therapy (BNCT) using boronophenylalanine (BPA) amegroups.orgacs.orgmdpi.comresearchgate.net, the fundamental principles of photoaffinity labeling with Bpa are applicable to a broader range of translational studies focusing on molecular interactions. The ability to covalently capture protein targets in living systems provides a powerful tool for validating therapeutic targets and understanding drug mechanisms in a more physiologically relevant environment nih.gov.

Synergistic Approaches with Other Biophysical and Structural Biology Techniques

Combining photoaffinity labeling with other biophysical and structural biology techniques can provide a more comprehensive understanding of biomolecular interactions. PAL provides information about the proximity of molecules by forming a covalent bond at interaction sites researchgate.net. This information can complement data obtained from techniques that probe molecular structure, dynamics, and binding affinity.

Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) provide high-resolution structural information about proteins and their complexes uw.edu.plasm.orgresearchgate.net. Integrating PAL data with structural data can help to map interaction sites identified by cross-linking onto the 3D structure of the molecules, providing a structural context for the interaction asm.org. For example, Bpa-mediated UV cross-linking has been used to support the identification of protein interaction surfaces, correlating cross-linking results with structural models asm.org.

Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence spectroscopy can provide quantitative information about binding kinetics and thermodynamics researchgate.net. While PAL primarily identifies interaction partners and sites, these biophysical methods can quantify the strength and specificity of those interactions. Combining PAL with these techniques can offer a more complete picture of a molecular interaction, from identifying the players and their contact points to quantifying the forces driving the interaction.

Furthermore, computational methods, including molecular docking and molecular dynamics simulations, can be used in conjunction with PAL data researchgate.netnih.govnih.govacs.org. PAL-derived distance constraints or identified interaction sites can be used to guide docking studies or validate simulation results, helping to refine models of protein-ligand or protein-protein complexes researchgate.netnih.govacs.org. For instance, in silico modeling has been used to predict the binding of compounds to a protein based on experimental data, an approach that could be informed by PAL results nih.gov.

The integration of PAL with techniques like enzymatic digestion and mass spectrometry (LC-MS/MS) is already a standard workflow for identifying labeled peptides and thus the specific residues involved in cross-linking nih.govplos.org. This provides detailed molecular information about the interaction interface.

By synergistically applying PAL with a range of biophysical and structural biology techniques, researchers can gain deeper insights into the complexities of biomolecular recognition and interaction, which is fundamental for understanding biological processes and for rational drug design.

常见问题

Q. How should researchers document this compound’s experimental protocols for regulatory compliance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。